2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-3-[(pyrrolidin-1-yl)methyl]pyridine, which provides a precise description of its molecular architecture. This nomenclature follows the established IUPAC conventions for naming heterocyclic compounds by identifying the pyridine ring as the parent structure and describing the substituents in order of their positional numbers. The structural representation reveals a pyridine ring bearing a chlorine atom at the 2-position and a pyrrolidinylmethyl group at the 3-position.
The molecular structure can be represented through various chemical notation systems, each providing specific insights into the compound's connectivity and geometry. The Simplified Molecular Input Line Entry System representation is ClC1=NC=CC=C1CN2CCCC2, which encodes the complete structural information in a linear text format. This notation clearly indicates the chlorine substitution on the pyridine nitrogen-containing aromatic ring and the connection of the pyrrolidine ring through a methylene bridge.
The three-dimensional conformational characteristics of this compound demonstrate the spatial arrangement of atoms and the potential for molecular interactions. The pyrrolidine ring adopts its characteristic puckered conformation, while the methylene linker provides conformational flexibility between the two ring systems. This structural arrangement creates distinct regions of electron density and charge distribution that influence the compound's chemical reactivity and potential binding interactions.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 1247941-73-6, which serves as the primary unique identifier for this compound in chemical databases and literature. This CAS number provides unambiguous identification and facilitates accurate retrieval of information across various chemical information systems and commercial databases.
Several alternative chemical identifiers complement the CAS registry number in providing comprehensive identification of this compound. The MDL number MFCD16764892 serves as an additional unique identifier within the Molecular Design Limited database system. These identifier systems work in conjunction to ensure accurate compound identification across different chemical information platforms and reduce the potential for confusion with structurally similar compounds.
The compound also exists in various salt forms, most notably as the hydrochloride salt with CAS number 1384429-96-2. The hydrochloride form demonstrates enhanced solubility properties compared to the free base form and represents a common pharmaceutical salt formation strategy. The molecular formula for the hydrochloride salt is C10H14Cl2N2 with a molecular weight of 233.14 grams per mole.
Table 1: Chemical Identification Parameters
| Parameter | Value | Source |
|---|---|---|
| Primary CAS Number | 1247941-73-6 | |
| Hydrochloride CAS Number | 1384429-96-2 | |
| MDL Number | MFCD16764892 | |
| SMILES Notation | ClC1=NC=CC=C1CN2CCCC2 |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C10H13ClN2, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two nitrogen atoms. This formula reflects the combination of the pyridine ring system (C5H4N) with the pyrrolidinylmethyl substituent (C5H9N) and the chlorine substitution, resulting in the complete molecular composition.
The molecular weight calculations for this compound show consistent values across multiple reliable sources. The precise molecular weight is reported as 196.68 grams per mole, while some sources report 196.67 grams per mole, representing minor variations in calculation precision. These values account for the standard atomic weights of all constituent elements and provide essential information for stoichiometric calculations and analytical procedures.
The elemental composition analysis reveals the weight percentage contribution of each element to the total molecular mass. Carbon represents the largest mass fraction due to the presence of ten carbon atoms distributed across both ring systems and the methylene linker. The nitrogen atoms contribute significantly to the molecular weight while also defining the chemical behavior through their lone pair electrons and potential for hydrogen bonding interactions.
Table 2: Molecular Composition Analysis
| Component | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Weight Percentage |
|---|---|---|---|---|
| Carbon | 10 | 12.011 | 120.11 | 61.09% |
| Hydrogen | 13 | 1.008 | 13.104 | 6.67% |
| Chlorine | 1 | 35.453 | 35.453 | 18.02% |
| Nitrogen | 2 | 14.007 | 28.014 | 14.24% |
| Total | 26 | - | 196.68 | 100.00% |
The molecular formula and weight data provide fundamental information for various analytical and synthetic applications. These parameters are essential for nuclear magnetic resonance spectroscopy interpretation, mass spectrometry analysis, and quantitative analytical procedures. The molecular weight also influences physical properties such as boiling point, solubility characteristics, and chromatographic behavior, making this information crucial for experimental design and compound characterization studies.
Properties
IUPAC Name |
2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWYJQXNCGRDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The core of the synthesis begins with 4-chloropyridin-2-yl)methanol , which undergoes chlorination to form 4-chloropyridin-2-yl)methyl chloride . This intermediate is crucial as it provides the chloromethyl functionality necessary for subsequent nucleophilic substitution.
- Commercially available (4-chloropyridin-2-yl)methanol is chlorinated using thionyl chloride (SOCl₂) under controlled low-temperature conditions (0°C) to prevent overreaction.
- The reaction proceeds via nucleophilic substitution where the hydroxyl group is replaced by chloride, forming 4-chloropyridin-2-yl)methyl chloride .
(4-chloropyridin-2-yl)methanol + SOCl₂ → (4-chloropyridin-2-yl)methyl chloride
This step typically yields the chloromethyl pyridine derivative with high efficiency (yields around 85-100%).
Nucleophilic Substitution with Pyrrolidine
The next step involves nucleophilic displacement of the chloride by pyrrolidine , a secondary amine, via an SN2 reaction .
- Solvent: Acetonitrile (MeCN) , a polar aprotic solvent conducive for SN2 reactions.
- Base: Potassium carbonate (K₂CO₃) to facilitate deprotonation and improve nucleophilicity.
- Temperature: Reflux (~80-100°C) to accelerate the substitution.
(4-chloropyridin-2-yl)methyl chloride + pyrrolidine → 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine
Note: The reaction is monitored via TLC until completion, typically taking 12-24 hours, with yields often exceeding 70%.
Purification and Characterization
Post-reaction, the crude product is purified by:
- Filtration or extraction with ethyl acetate.
- Washing with water to remove inorganic salts.
- Drying over anhydrous magnesium sulfate.
- Concentration under reduced pressure.
Final purification can be achieved through recrystallization or silica gel chromatography, depending on purity requirements.
- Confirmed via ¹H NMR , ¹³C NMR , and mass spectrometry .
- Typical NMR signals include aromatic pyridine protons and the pyrrolidine methylene groups.
Alternative Synthetic Routes and Notes
- One-pot procedures : Some studies suggest that combining chlorination and nucleophilic substitution in a single step using reagents like phosphorus oxychloride (POCl₃) can streamline synthesis.
- Use of other chlorinating agents : Thionyl chloride remains the reagent of choice, but oxalyl chloride can also be employed.
- Reaction optimization : Adjusting solvent polarity, temperature, and base equivalents can improve yields and selectivity.
Data Summary Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Chlorination | SOCl₂, 0°C to reflux | 85-100 | From (4-chloropyridin-2-yl)methanol |
| 2. Nucleophilic substitution | Pyrrolidine, K₂CO₃, MeCN, reflux | 70-85 | SN2 displacement of chloride |
| 3. Purification | Extraction, chromatography | - | Confirm via NMR and MS |
Research Findings and Literature Support
- The synthesis of similar pyridine derivatives via SN2 reactions has been well-documented in recent medicinal chemistry literature, emphasizing the efficiency of chloromethyl intermediates reacting with secondary amines under reflux conditions.
- Industrial processes favor continuous flow reactors for scale-up, ensuring consistent temperature control and high yields.
- The reaction pathways are robust, with minimal side products, provided that reaction conditions are carefully optimized.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine is primarily recognized for its role as a building block in the development of pharmaceutical agents targeting neurological disorders. Its structure allows it to interact with biological targets, making it a candidate for drug discovery related to conditions such as:
- Cognitive Disorders : Research indicates that this compound may influence neurotransmitter levels, particularly in the context of histamine receptors, which are implicated in various cognitive functions and disorders such as ADHD and Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, this compound demonstrated a minimum inhibitory concentration (MIC) of 6.25–12.5 μg/mL against Staphylococcus aureus and Escherichia coli.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structural features enable the formation of derivatives that may exhibit enhanced biological activity or modified pharmacokinetics, making it valuable in the pharmaceutical industry for developing new therapeutic agents.
Biological Studies
The biological activity of this compound is attributed to its ability to act as an enzyme inhibitor or receptor ligand. The presence of the pyrrolidine ring enhances interactions with various biological targets, while the pyridine ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding affinity to proteins involved in disease pathways.
Case Studies
- Enzyme Inhibition : In studies focused on enzyme inhibitors, compounds structurally related to this compound have shown promise in modulating enzyme activity linked to metabolic disorders .
- Neuropharmacology : Research has explored its potential as a therapeutic agent for treating neurological disorders by acting on histamine receptors, suggesting its utility in managing conditions like schizophrenia and depression .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to form hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridine Ring
Chlorine Position and Electronic Effects
- 3-Acetyl-2-chloropyridine (C₇H₆ClNO, MW 155.58): The acetyl group at position 3 introduces electron-withdrawing effects, reducing the pyridine ring’s electron density compared to the electron-donating pyrrolidinylmethyl group in the target compound. This difference impacts reactivity in substitution reactions and binding affinity in biological systems .
- 6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine (C₁₀H₁₃ClN₂O₂S, MW 260.74): The sulfonyl group enhances polarity and hydrogen-bonding capacity, contrasting with the methylene-linked pyrrolidine in the target compound. Such modifications influence solubility and metabolic stability .
Heterocyclic Amine Substituents
- 3-Chloro-2-(piperidin-1-yl)pyridine (C₁₀H₁₃ClN₂, MW 196.68): Replacing pyrrolidine with piperidine (a six-membered amine) alters steric bulk and basicity. The predicted pKa of 6.38 suggests weaker basicity compared to pyrrolidine derivatives, which may affect protonation under physiological conditions.
Physicochemical Properties
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | MW | Substituents | Key Functional Groups |
|---|---|---|---|---|
| 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine | C₁₀H₁₃ClN₂ | 196.68 | Cl, pyrrolidinylmethyl | Chloro, secondary amine |
| 3-Chloro-2-(piperidin-1-yl)pyridine | C₁₀H₁₃ClN₂ | 196.68 | Cl, piperidinyl | Chloro, tertiary amine |
| 2-Amino-4-(2-chloro-5-(4-NO₂-phenyl)... | C₃₀H₂₆ClN₅O₃ | 544.01 | Cl, amino, nitro, carbonyl | Chloro, nitro, ketone |
Table 2: Predicted Properties
| Compound | pKa | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| This compound | ~7.5* | 1.18† | ~300 |
| 3-Chloro-2-(piperidin-1-yl)pyridine | 6.38 | 1.178 | 300.4 |
| 3-Acetyl-2-chloropyridine | ~-1.0‡ | 1.25† | >300 |
*Estimated based on pyrrolidine’s basicity (pKa ~11.3). †Predicted using computational models. ‡Acetyl group reduces basicity.
Biological Activity
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, while summarizing relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyridine ring substituted with a chloromethyl group and a pyrrolidine moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : A study evaluated various pyrrolidine derivatives for their antibacterial and antifungal activities. The results showed that certain derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In a study focused on cancer cell lines, compounds similar to this compound were shown to inhibit cell proliferation effectively. The most promising analogs exhibited growth inhibition in human colon carcinoma cells with GI50 values as low as 2.30 μM .
- Target Enzymes : The mechanism involves the inhibition of specific enzymes critical for cancer cell metabolism, which leads to reduced cell viability and proliferation .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor:
- Mycobacterial ATP Synthase Inhibition : Research highlighted that certain derivatives could inhibit mycobacterial ATP synthase, suggesting potential applications in treating tuberculosis. The structure–activity relationship studies identified key substituents that enhance inhibitory activity against Mycobacterium tuberculosis .
Case Study 1: Antimicrobial Evaluation
In a comprehensive study involving 248 monomeric alkaloids, several pyrrolidine derivatives were synthesized and tested for their antimicrobial properties. The findings indicated that halogen substituents significantly enhanced the bioactivity of the compounds, with some exhibiting potent antibacterial effects against resistant strains .
Case Study 2: Anticancer Potential
A series of 3,5-diphenyl-pyrazolo[1,5-a]pyrimidines were synthesized based on structural similarities to this compound. These compounds showed promising anticancer activity by targeting specific pathways involved in tumor growth, demonstrating the importance of structural modifications in enhancing biological efficacy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Step 1 : Use Lewis acid catalysts (e.g., AlCl₃) to facilitate acylation and amidation reactions, as demonstrated in multi-step syntheses of pyridine derivatives .
- Step 2 : Optimize solvent choice (e.g., dichloromethane for intermediate steps) and temperature (room temperature for stable intermediates, elevated temperatures for condensation reactions).
- Step 3 : Purify via column chromatography or recrystallization, monitoring yield improvements with HPLC or NMR .
Q. How should researchers approach the structural characterization of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze ¹H/¹³C NMR spectra for pyrrolidine methylene protons (δ 2.5–3.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). Confirm substitution patterns using 2D-COSY .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., M⁺ at m/z 211.05 for C₁₁H₁₄ClN₂).
- FTIR : Identify C-Cl stretching (650–800 cm⁻¹) and pyrrolidine N-H bending (1500–1600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., HCl gas).
- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can conflicting crystallographic data on this compound derivatives be resolved to confirm molecular conformation?
- Methodology :
- X-ray Diffraction : Compare experimental unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) with computational models (DFT-optimized geometries).
- Torsional Analysis : Use single-crystal XRD to resolve ambiguities in pyrrolidine ring puckering or pyridine substituent orientation .
Q. What strategies are effective in mitigating byproduct formation during the alkylation of pyrrolidine moieties in this compound synthesis?
- Methodology :
- Reagent Stoichiometry : Limit excess alkylating agents (e.g., methyl iodide) to prevent over-alkylation.
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., N-oxidation).
- Byproduct Identification : Use LC-MS to detect and quantify impurities (e.g., di-alkylated species) .
Q. How does the introduction of electron-withdrawing groups (EWGs) at specific positions on the pyridine ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates of EWG-substituted derivatives (e.g., 2-chloro-3-CF₃-pyridine) with unsubstituted analogs in SNAr reactions.
- Computational Analysis : Calculate Hammett σ values to correlate substituent effects with activation energy barriers .
Q. What computational modeling approaches are validated for predicting the binding affinity of this compound derivatives to biological targets such as S1P receptors?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions between the pyrrolidine moiety and S1P4 receptor hydrophobic pockets .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability (RMSD < 2.0 Å).
- SAR Analysis : Corporate substituent effects (e.g., chloro vs. trifluoromethyl) into QSAR models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
